![molecular formula C18H19N3O8S B12757002 3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium CAS No. 103443-53-4](/img/structure/B12757002.png)
3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium is a complex organic compound with a unique structure that combines sulfonate, carboxylate, and diazonium functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium typically involves multiple steps. The starting material is often a benzene derivative, which undergoes sulfonation to introduce the sulfonate group. This is followed by carboxylation to add the carboxylate groups. The final step involves diazotization, where an amino group is converted into a diazonium group using nitrous acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3,5-Dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and carboxylic acids.
Reduction: Reduction can convert the diazonium group into an amino group.
Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to form different aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Copper(I) chloride or bromide is often used in Sandmeyer reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic and carboxylic acids, while reduction yields amines. Substitution reactions can produce a variety of aromatic compounds depending on the substituent introduced.
科学研究应用
3,5-Dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: Investigated for its potential as a biochemical probe due to its diazonium group, which can form covalent bonds with nucleophiles in proteins and nucleic acids.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
作用机制
The mechanism of action of 3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium involves its diazonium group, which is highly reactive and can form covalent bonds with nucleophiles. This reactivity makes it useful in various applications, such as forming stable azo compounds in dye production or labeling biomolecules in biochemical research. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
相似化合物的比较
Similar Compounds
4-Diazo-3,5-dicarboxybenzenesulfonate: Similar structure but lacks the ethyl(2-hydroxyethyl)amino group.
3,5-Dicarboxybenzenesulfonic acid: Lacks the diazonium group.
4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium: Lacks the sulfonate and carboxylate groups.
Uniqueness
3,5-Dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium is unique due to its combination of functional groups, which confer a range of reactivity and potential applications. The presence of both diazonium and sulfonate groups makes it particularly versatile in organic synthesis and industrial applications.
属性
CAS 编号 |
103443-53-4 |
|---|---|
分子式 |
C18H19N3O8S |
分子量 |
437.4 g/mol |
IUPAC 名称 |
3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium |
InChI |
InChI=1S/C10H14N3O.C8H6O7S/c1-2-13(7-8-14)10-5-3-9(12-11)4-6-10;9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h3-6,14H,2,7-8H2,1H3;1-3H,(H,9,10)(H,11,12)(H,13,14,15)/q+1;/p-1 |
InChI 键 |
KPVOXRNTJWERIJ-UHFFFAOYSA-M |
规范 SMILES |
CCN(CCO)C1=CC=C(C=C1)[N+]#N.C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




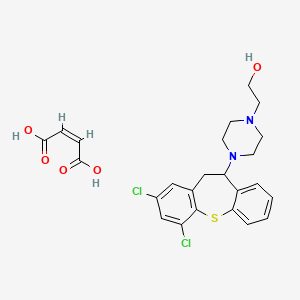

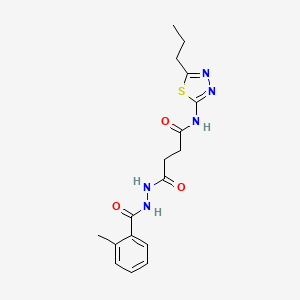

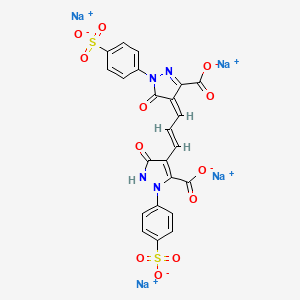
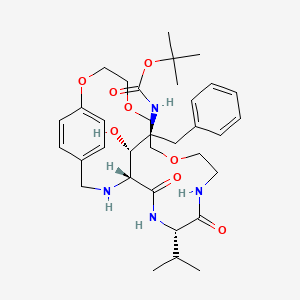
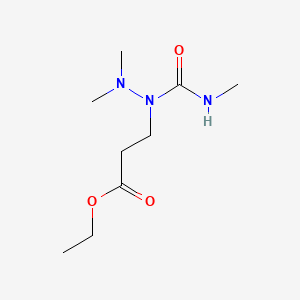
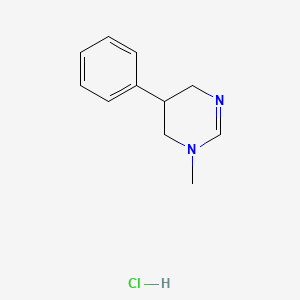

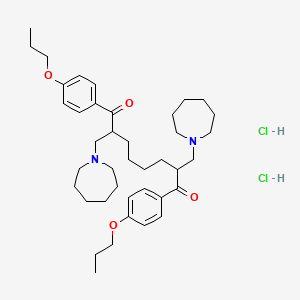
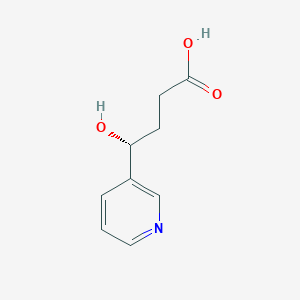
![[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid](/img/structure/B12757018.png)
